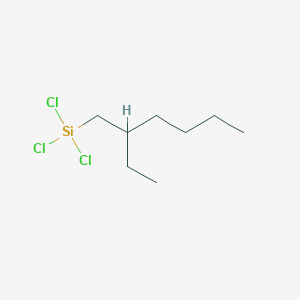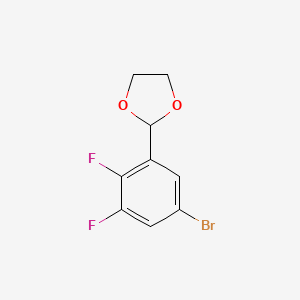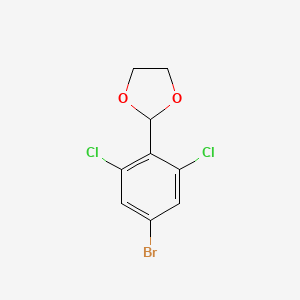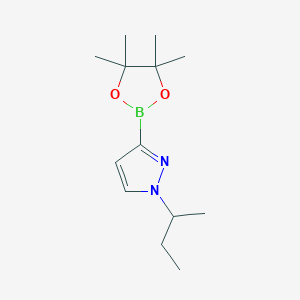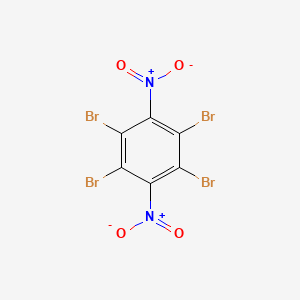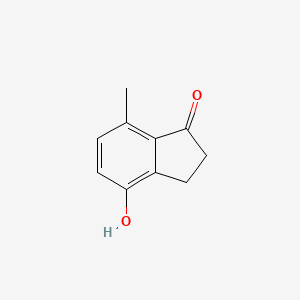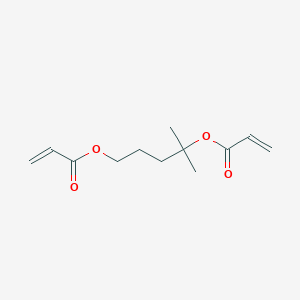
2-Propenoic acid, 1,1'-(1,1-dimethyl-1,4-butanediyl) ester
Overview
Description
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester is an organic compound with the molecular formula C12H18O4. It is a type of ester derived from 2-propenoic acid and 1,1-dimethyl-1,4-butanediol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester typically involves the esterification reaction between 2-propenoic acid and 1,1-dimethyl-1,4-butanediol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester can undergo various chemical reactions, including:
Polymerization: This compound can participate in free radical polymerization to form polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-propenoic acid and 1,1-dimethyl-1,4-butanediol.
Addition Reactions: The double bond in the propenoic acid moiety can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are used.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the polymerization conditions.
Hydrolysis: 2-Propenoic acid and 1,1-dimethyl-1,4-butanediol.
Addition Reactions: Halogenated derivatives or other addition products.
Scientific Research Applications
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biomedical Research:
Industrial Applications: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester primarily involves its reactivity as an ester and its ability to undergo polymerization. The ester functional group can participate in hydrolysis and transesterification reactions, while the propenoic acid moiety can engage in polymerization and addition reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 1,4-butanediyl ester: Similar in structure but with a different diol component.
2-Propenoic acid, 1,1’-(1-methyl-1,3-propanediyl) ester: Another ester with a different diol component.
2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: Contains a phenyl group and a more complex structure.
Uniqueness
2-Propenoic acid, 1,1’-(1,1-dimethyl-1,4-butanediyl) ester is unique due to its specific diol component, which imparts distinct properties to the resulting polymers and materials. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(4-methyl-4-prop-2-enoyloxypentyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-5-10(13)15-9-7-8-12(3,4)16-11(14)6-2/h5-6H,1-2,7-9H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZISJRFTMGHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC(=O)C=C)OC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


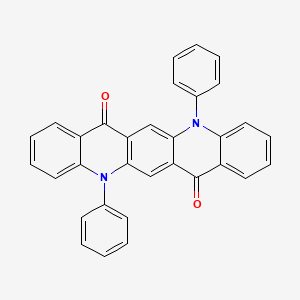
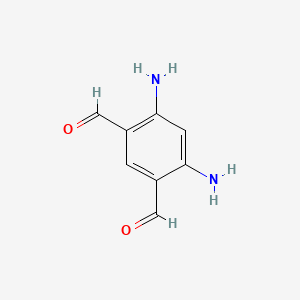
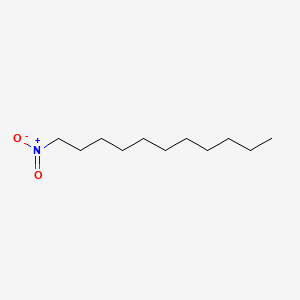
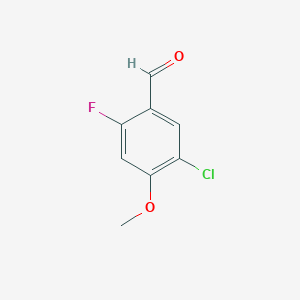
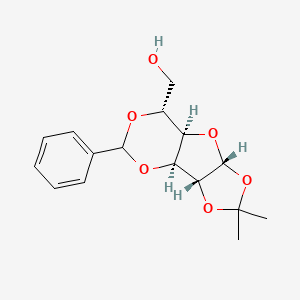
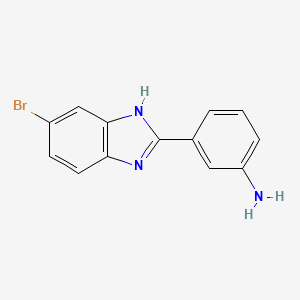
![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3253164.png)
